molecular formula C18H16N2O4 B5542040 diethyl 3,3'-(1,4-phenylene)bis(2-cyanoacrylate) CAS No. 47375-13-3

diethyl 3,3'-(1,4-phenylene)bis(2-cyanoacrylate)

Cat. No.: B5542040
CAS No.: 47375-13-3
M. Wt: 324.3 g/mol
InChI Key: TUUWXQUTXGOUAI-CKOAPEAFSA-N
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Description

Contextualization of Cyanoacrylate Derivatives within Polymer Science and Organic Synthesis

Cyanoacrylate derivatives are a well-established class of vinyl monomers, renowned for their rapid anionic polymerization, which is famously utilized in "super glue" adhesives. nih.gov The presence of both a cyano and an ester group on the same carbon atom of the double bond makes these molecules highly susceptible to nucleophilic attack, leading to fast polymerization, often initiated by trace amounts of moisture. nih.gov In polymer science, this reactivity is harnessed for a variety of applications beyond adhesives, including the synthesis of nanoparticles for drug delivery and the development of specialty polymers. nih.gov

From an organic synthesis perspective, the primary route to cyanoacrylates is the Knoevenagel condensation. organic-chemistry.org This reaction typically involves the condensation of an aldehyde or ketone with a compound possessing an active methylene (B1212753) group, such as ethyl cyanoacetate (B8463686), in the presence of a basic catalyst. organic-chemistry.org The versatility of this reaction allows for the synthesis of a wide array of cyanoacrylate monomers with different functionalities.

Rationale for Investigating Bis-cyanoacrylate Monomers in Contemporary Chemical Research

The investigation into bis-cyanoacrylate monomers, such as diethyl 3,3'-(1,4-phenylene)bis(2-cyanoacrylate), is driven by the need for effective crosslinking agents and the desire to create polymers with enhanced thermal and mechanical properties. By possessing two polymerizable cyanoacrylate groups, these monomers can form network or crosslinked polymers. Crosslinking is a critical strategy in polymer chemistry to improve a material's strength, stiffness, and resistance to solvents and heat. mdpi.com

The rigid 1,4-phenylene bridge in the structure of diethyl 3,3'-(1,4-phenylene)bis(2-cyanoacrylate) is expected to impart thermal stability and rigidity to the resulting polymer network. Aromatic structures are known to enhance the performance of polymers in high-temperature applications. nih.gov Therefore, research into such monomers is aimed at developing new high-performance materials suitable for demanding applications in electronics, aerospace, and coatings.

Overview of Prior Research Trajectories for Related Multifunctional Acrylates

Research on multifunctional acrylates, a broader category that includes bis-cyanoacrylates, has a rich history. These monomers are widely used as crosslinkers in free-radical polymerization to produce thermosetting materials. Applications range from dental resins and coatings to hydrogels for biomedical uses. nih.gov Studies have extensively explored how the structure of the crosslinking agent, including the length and flexibility of the bridge connecting the acrylate (B77674) groups, influences the final properties of the crosslinked polymer, such as its flexural strength, impact strength, and surface hardness. mdpi.comnih.gov

For instance, research on diacrylate resins has demonstrated their utility in creating liquid crystal composites and other advanced materials. nih.gov The overarching goal in this area is to tailor the molecular architecture of the monomer to achieve specific macroscopic properties in the final polymer.

Scope and Objectives of Academic Inquiry Pertaining to Diethyl 3,3'-(1,4-phenylene)bis(2-cyanoacrylate)

While extensive research exists for the broader classes of cyanoacrylates and multifunctional acrylates, academic inquiry specifically focused on diethyl 3,3'-(1,4-phenylene)bis(2-cyanoacrylate) appears to be limited. The primary documented area of research for this specific compound is its synthesis.

A notable study outlines the synthesis of diethyl 3,3'-(1,4-phenylene)bis(2-cyanoacrylate) through a DABCO-catalyzed Knoevenagel condensation of terephthalaldehyde (B141574) with ethyl cyanoacetate. rsc.org This work demonstrates an efficient method to produce the monomer with a high yield of 91%. rsc.org

Detailed characterization of the monomer's physical and chemical properties.

Investigation of its polymerization kinetics under various conditions (e.g., anionic, radical).

Comprehensive analysis of the thermal, mechanical, and chemical properties of the resulting polymers.

Evaluation of its potential as a crosslinking agent in various polymer systems.

Currently, there is a lack of detailed research findings and data tables in the public domain to populate these areas of inquiry for this specific compound.

Detailed Research Findings

As of the latest review of scientific literature, detailed research findings specifically concerning the polymerization and material properties of diethyl 3,3'-(1,4-phenylene)bis(2-cyanoacrylate) are not available. The existing research primarily focuses on its synthesis.

One significant finding is the successful synthesis of the compound via a dual Knoevenagel condensation reaction. The reaction involves terephthalaldehyde and ethyl cyanoacetate, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO), and has been reported to achieve a high yield. rsc.org

Reactants Catalyst Product Yield Reference
Terephthalaldehyde, Ethyl CyanoacetateDABCODiethyl 3,3'-(1,4-phenylene)bis(2-cyanoacrylate)91% rsc.org

Interactive Data Table: Synthesis of Diethyl 3,3'-(1,4-phenylene)bis(2-cyanoacrylate)

Further research is required to explore the polymerization of this monomer and to characterize the properties of the resulting polymers.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (Z)-2-cyano-3-[4-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]phenyl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-3-23-17(21)15(11-19)9-13-5-7-14(8-6-13)10-16(12-20)18(22)24-4-2/h5-10H,3-4H2,1-2H3/b15-9-,16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUWXQUTXGOUAI-CKOAPEAFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)C=C(C#N)C(=O)OCC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=C(C=C1)/C=C(/C#N)\C(=O)OCC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

47375-13-3
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Record name Diethyl 3,3'-(1,4-phenylene)bis(2-cyanoacrylate)
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Synthetic Methodologies and Precursor Chemistry of Diethyl 3,3 1,4 Phenylene Bis 2 Cyanoacrylate

Retrosynthetic Analysis and Strategic Disconnections for Bis-cyanoacrylate Frameworks

Retrosynthetic analysis of diethyl 3,3'-(1,4-phenylene)bis(2-cyanoacrylate) points to a logical and efficient synthetic pathway. The primary structural features are the two α,β-unsaturated cyanoacrylate moieties. The carbon-carbon double bonds are the most logical points for disconnection.

This disconnection strategy is characteristic of molecules formed via condensation reactions, specifically the Knoevenagel condensation. wikipedia.org This process involves the reaction of a carbonyl compound with an active methylene (B1212753) compound. In this case, the disconnection breaks the target molecule down into two fundamental precursors:

Terephthalaldehyde (B141574): A difunctional aromatic aldehyde that serves as the central electrophilic backbone.

Ethyl cyanoacetate (B8463686): An active methylene compound that provides the nucleophilic component, with its methylene group positioned between two electron-withdrawing groups (a nitrile and an ester).

The synthetic strategy, therefore, involves a double Knoevenagel condensation, where one molecule of terephthalaldehyde reacts with two molecules of ethyl cyanoacetate to form the target bis-cyanoacrylate.

Optimized Synthetic Routes via Knoevenagel Condensation and Related Coupling Reactions

The forward synthesis of diethyl 3,3'-(1,4-phenylene)bis(2-cyanoacrylate) is accomplished through the Knoevenagel condensation. bris.ac.uk This reaction is a nucleophilic addition of the active hydrogen compound to the carbonyl groups, followed by a dehydration step to yield the final α,β-unsaturated product. wikipedia.org The reaction involves combining terephthalaldehyde with at least two molar equivalents of ethyl cyanoacetate in the presence of a suitable catalyst.

The general reaction is as follows: C₆H₄(CHO)₂ + 2 CH₂(CN)COOC₂H₅ → C₆H₄(CH=C(CN)COOC₂H₅)₂ + 2 H₂O

A study focusing on a similar condensation with terephthalaldehyde reported achieving an excellent yield (91%) of the dual Knoevenagel adduct, demonstrating the high efficiency of this reaction for forming bis-substituted products. rsc.org

The choice of catalyst is crucial for the efficiency of the Knoevenagel condensation. The catalyst's role is to facilitate the deprotonation of the active methylene compound (ethyl cyanoacetate) to form a carbanion, which then acts as the nucleophile. wikipedia.org A wide range of catalysts, from simple bases to more complex systems, have been employed for this type of transformation.

Homogeneous Catalysts: Weakly basic amines such as piperidine (B6355638), pyridine, and diamines are commonly used. wikipedia.orgtandfonline.com For instance, piperidine is a highly efficient organocatalyst for Knoevenagel condensations. researchgate.net Ionic liquids, particularly those with basic functionalities or used as promoters, have also proven effective and offer benefits like recyclability. rsc.orgaston.ac.uk One study demonstrated the use of diisopropylethylammonium acetate (B1210297) (DIPEAc) as an efficient catalyst. scielo.org.mx

Heterogeneous Catalysts: Solid-supported catalysts like basic alumina (B75360) offer advantages in terms of simplified product purification and catalyst recovery. researchgate.net

Organocatalysts: Triphenylphosphine has been shown to be an efficient catalyst for mild, solvent-free Knoevenagel condensations, yielding olefins in excellent yields. organic-chemistry.orgresearchgate.net

The selection of the catalyst can influence reaction rates, yields, and the purity of the final product.

Table 1: Comparison of Catalytic Systems for Knoevenagel Condensation
Catalyst TypeSpecific Example(s)Typical ConditionsAdvantagesReference(s)
Homogeneous (Amine)Piperidine, DABCORoom temperature to refluxHigh efficiency, mild conditions rsc.orgresearchgate.net
Homogeneous (Ionic Liquid)[HyEtPy]Cl, DIPEAc50°C to refluxRecyclability, high yields rsc.orgscielo.org.mx
Homogeneous (Organo)Triphenylphosphine (TPP)75-80°C, often solvent-freeMild, clean reaction profile organic-chemistry.orgresearchgate.net
HeterogeneousAmmonium Acetate/Basic AluminaSolvent-free, microwave irradiationEasy separation, reusability researchgate.net

The choice of solvent can significantly impact the Knoevenagel condensation by influencing reactant solubility, reaction rate, and the ease of water removal. While some modern protocols favor solvent-free conditions, particularly with microwave assistance, various solvents have been successfully utilized. researchgate.netorganic-chemistry.org

Commonly used solvents include ethanol (B145695), methanol (B129727), tetrahydrofuran (B95107) (THF), and toluene (B28343). researchgate.netdtic.mil The use of toluene with a Dean-Stark apparatus is a classic approach to drive the reaction toward completion by continuously removing the water byproduct. In some cases, reactions performed in alcohols like methanol or ethanol can lead to transesterification as a side reaction if the ester on the cyanoacetate differs from the solvent. researchgate.net More environmentally benign media, such as water or ionic liquids, have also been explored to develop greener synthetic protocols. rsc.orgrsc.org Optimization studies have shown that non-polar solvents like hexane (B92381) can sometimes provide the highest yields. scielo.org.mx

Table 2: Influence of Solvent on Knoevenagel Condensation
SolventTypical TemperatureKey CharacteristicsReference(s)
Solvent-FreeVariable (often with MW)Environmentally friendly, clean profile researchgate.netorganic-chemistry.org
HexaneRefluxCan provide high yields, non-polar scielo.org.mx
Ethanol/MethanolRoom Temperature / RefluxGood solubility for precursors, risk of transesterification researchgate.net
Tetrahydrofuran (THF)RefluxAprotic, can be effective but may require longer times researchgate.netdtic.mil
Water50°CGreen solvent, often used with specific catalyst systems rsc.org

Precursor Material Synthesis and Purification Strategies

The purity of the starting materials is paramount for achieving a high yield and purity of the final product.

Terephthalaldehyde (1,4-Benzenedicarboxaldehyde)

Synthesis: The most traditional route to terephthalaldehyde starts from p-xylene (B151628). guidechem.com A common laboratory-scale method involves the free-radical bromination of p-xylene to form α,α,α',α'-tetrabromo-p-xylene, followed by hydrolysis with concentrated sulfuric acid. orgsyn.org Another established industrial method is the side-chain chlorination of p-xylene, followed by hydrolysis of the resulting chlorinated mixture, often using hexamethylenetetramine in an aqueous solution. guidechem.comgoogle.com Vapor-phase oxidation of p-xylene over mixed-oxide catalysts represents a more direct, though technologically complex, alternative. google.comnacatsoc.org

Purification: Crude terephthalaldehyde can be purified by recrystallization. A common procedure involves dissolving the solid in a hot solvent mixture, such as 10% methanol in water, and adding decolorizing carbon to remove colored impurities before cooling to induce crystallization. orgsyn.org

Ethyl Cyanoacetate

Synthesis: Ethyl cyanoacetate is typically prepared through one of two main pathways. atamanchemicals.com The first involves the reaction of ethyl chloroacetate (B1199739) with an alkali metal cyanide (e.g., sodium cyanide) via a Kolbe nitrile synthesis. orgsyn.orgwikipedia.org The second, and often more practical, route starts with chloroacetic acid, which is converted to sodium cyanoacetate via reaction with sodium cyanide. lookchem.com The resulting cyanoacetic acid is then esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid. lookchem.compatsnap.com

Purification: The final product is typically purified by distillation under reduced pressure to achieve high purity. orgsyn.org

Scale-Up Considerations for Laboratory-Scale Production

Transitioning the synthesis of diethyl 3,3'-(1,4-phenylene)bis(2-cyanoacrylate) from a bench-scale procedure to larger laboratory-scale production introduces several challenges that must be addressed to ensure safety, efficiency, and consistency.

Reaction Control: The Knoevenagel condensation is an exothermic reaction. pcbiochemres.com On a larger scale, efficient heat dissipation is critical to prevent temperature runaways that could lead to side reactions or decreased product quality. This requires the use of appropriate reaction vessels with adequate cooling capacity and careful control over the rate of reagent addition.

Water Removal: The reaction produces two equivalents of water. To drive the equilibrium towards the product, this water must be removed. While simple on a small scale, efficient azeotropic distillation (e.g., with a Dean-Stark trap) becomes more critical at a larger scale to maintain a reasonable reaction rate and achieve high conversion.

Catalyst Selection and Removal: While homogeneous catalysts are effective, their removal from the product mixture can be challenging during scale-up. Heterogeneous catalysts are often preferred for larger-scale operations as they can be easily removed by simple filtration, simplifying the workup procedure. researchgate.net

Product Isolation and Purification: At a larger scale, purification by column chromatography becomes impractical. The ideal process would result in a product that can be isolated and purified by crystallization. This requires careful control of reaction conditions to minimize the formation of impurities. The final product, being a solid, should be amenable to recrystallization from a suitable solvent system, which would need to be optimized for high recovery and purity. dtic.mil Insufficient purification during scale-up can leave residual impurities that may affect downstream applications. researchgate.netmdpi.com

Process Safety: The precursors have notable hazards. Sodium cyanide is highly toxic, and its reactions must be handled with extreme care. lookchem.com The halogenation of p-xylene involves handling elemental bromine or chlorine gas and generates hydrogen halides as byproducts, requiring robust safety protocols and scrubbing systems. guidechem.comorgsyn.org

Polymerization Mechanisms and Kinetic Studies of Diethyl 3,3 1,4 Phenylene Bis 2 Cyanoacrylate

Anionic Polymerization Pathways and Initiator Selection

Anionic polymerization is the most common and rapid method for curing cyanoacrylates. pcbiochemres.com The strong electron-withdrawing nature of the cyano and ester groups makes the β-carbon of the acrylate (B77674) double bond highly susceptible to nucleophilic attack.

Mechanistic Elucidation of Initiation and Propagation Steps

The anionic polymerization of diethyl 3,3'-(1,4-phenylene)bis(2-cyanoacrylate) is initiated by the addition of a nucleophile (Nu⁻) to one of the vinyl groups. This attack results in the formation of a carbanion, which is stabilized by resonance through the cyano and ester groups. pcbiochemres.com The initiation step can be represented as follows:

Initiation: A nucleophile attacks one of the electrophilic double bonds of the monomer, leading to the formation of a carbanion.

The propagation then proceeds in a chain-growth manner, where the newly formed carbanion attacks another monomer molecule. Due to the bifunctional nature of diethyl 3,3'-(1,4-phenylene)bis(2-cyanoacrylate), the propagation can lead to both linear chain extension and cross-linking as the second cyanoacrylate group of a monomer unit within a growing chain is attacked. This results in the formation of a three-dimensional network structure.

Propagation and Cross-linking: The propagating carbanion adds to other monomers, leading to chain growth. The presence of two reactive sites per monomer allows for the formation of cross-links between polymer chains.

Role of Nucleophilic Species in Polymerization Kinetics

A wide range of nucleophilic species can initiate the anionic polymerization of cyanoacrylates. These initiators can be broadly classified based on their strength, which in turn affects the polymerization kinetics.

Weak Nucleophiles: Common weak nucleophiles include water, alcohols, and amines. Even trace amounts of moisture on a substrate can be sufficient to initiate polymerization, which is the principle behind the rapid action of cyanoacrylate adhesives. pcbiochemres.com

Strong Nucleophiles: Stronger bases such as hydroxides, alkoxides, and carbanions can also be used for initiation, leading to even faster polymerization rates.

The choice of initiator significantly influences the polymerization rate and the final properties of the polymer network. For a bifunctional monomer like diethyl 3,3'-(1,4-phenylene)bis(2-cyanoacrylate), a rapid initiation can lead to a densely cross-linked and potentially brittle material.

Radical Polymerization Potential and Associated Pathways

While less common than anionic polymerization, cyanoacrylates can undergo radical polymerization. nih.gov This pathway typically requires the use of a radical initiator and conditions that suppress anionic polymerization, such as an acidic environment.

The general mechanism for the radical polymerization of diethyl 3,3'-(1,4-phenylene)bis(2-cyanoacrylate) would involve the standard steps of initiation, propagation, and termination:

Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), decomposes upon heating or UV irradiation to generate primary radicals. These radicals then add to one of the double bonds of the monomer to create a new radical species. nih.gov

Propagation: The monomer radical adds to other monomer molecules, propagating the polymer chain. Similar to anionic polymerization, the bifunctionality of the monomer will lead to the formation of a cross-linked network.

Termination: The growing radical chains can be terminated through combination or disproportionation reactions.

The kinetics of radical polymerization for cyanoacrylates are generally slower than their anionic counterparts. nih.gov The presence of the aromatic ring in diethyl 3,3'-(1,4-phenylene)bis(2-cyanoacrylate) may influence the reactivity of the propagating radical through resonance stabilization.

A hypothetical data table illustrating the effect of initiator concentration on polymerization rate is presented below. It is important to note that this data is illustrative and not based on experimental results for the specific compound.

Initiator (AIBN) Concentration (mol/L)Initial Rate of Polymerization (mol/L·s)
0.011.5 x 10⁻⁴
0.057.5 x 10⁻⁴
0.101.5 x 10⁻³

Thermally Initiated Polymerization Behavior

Thermally initiated polymerization of diethyl 3,3'-(1,4-phenylene)bis(2-cyanoacrylate) can occur, although it is less common than initiated polymerization. At elevated temperatures, the monomer may undergo self-initiation to form radicals, which can then propagate to form a polymer network. The thermal stability of the resulting poly(cyanoacrylate) is a critical factor, as degradation can occur at higher temperatures. researchgate.net The presence of the rigid aromatic core in the polymer derived from diethyl 3,3'-(1,4-phenylene)bis(2-cyanoacrylate) is expected to enhance its thermal stability compared to aliphatic poly(cyanoacrylates).

Cationic Polymerization Investigations

Cationic polymerization of cyanoacrylates is generally not a favored pathway. The electron-withdrawing nature of the cyano and ester groups deactivates the double bond towards electrophilic attack by cationic initiators. Consequently, it is challenging to achieve efficient cationic polymerization for this class of monomers.

Real-Time Monitoring Techniques for Polymerization Kinetics

Several analytical techniques can be employed to monitor the polymerization kinetics of diethyl 3,3'-(1,4-phenylene)bis(2-cyanoacrylate) in real-time. These methods provide valuable insights into the rate of monomer consumption and the formation of the polymer network.

Raman Spectroscopy: This technique can be used to follow the disappearance of the C=C stretching vibration of the acrylate group, providing a direct measure of monomer conversion over time. mdpi.com

Fourier-Transform Infrared (FTIR) Spectroscopy: Similar to Raman spectroscopy, FTIR can monitor the decrease in the characteristic absorption bands of the vinyl group, allowing for the determination of polymerization kinetics.

Differential Scanning Calorimetry (DSC): DSC can be used to measure the heat evolved during the exothermic polymerization reaction, which is proportional to the extent of conversion.

The data obtained from these techniques can be used to construct conversion versus time plots, from which kinetic parameters such as the rate of polymerization can be determined. A representative kinetic plot is shown below, illustrating the expected sigmoidal curve for a cross-linking polymerization.

Cross-Linking Mechanisms and Network Formation in Poly(diethyl 3,3'-(1,4-phenylene)bis(2-cyanoacrylate)) Systems

The defining structural feature of diethyl 3,3'-(1,4-phenylene)bis(2-cyanoacrylate) is its difunctionality, which dictates that its polymerization will inherently lead to the formation of a cross-linked polymer network.

The process of network formation begins with the polymerization of one of the two cyanoacrylate groups on the monomer. This results in the incorporation of the monomer into a growing polymer chain, with the second cyanoacrylate group remaining as a pendant, reactive site. As the polymerization proceeds, these pendant groups on different polymer chains can also undergo polymerization, creating covalent bonds, or cross-links, between the chains.

This cross-linking process transforms the initially liquid or soluble polymerizing system into an insoluble, three-dimensional network. The density of these cross-links will be dependent on the extent of the reaction and the initial concentration of the monomer. A higher degree of polymerization will result in a more densely cross-linked network, which is expected to exhibit increased rigidity, thermal stability, and solvent resistance compared to a linear, non-cross-linked poly(cyanoacrylate). The final properties of the network will be influenced by the polymerization conditions, such as temperature and initiator concentration, which affect the rate of polymerization and the resulting network architecture.

Theoretical and Computational Chemistry Approaches for Diethyl 3,3 1,4 Phenylene Bis 2 Cyanoacrylate

Density Functional Theory (DFT) Calculations for Monomer Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For the monomer diethyl 3,3'-(1,4-phenylene)bis(2-cyanoacrylate), DFT calculations can elucidate its fundamental electronic properties and predict its reactivity.

Detailed research findings from DFT studies on similar cyanoacrylate monomers reveal key electronic parameters. researchgate.net These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation. Once the geometry is optimized, various electronic properties can be calculated. A crucial aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a significant indicator of molecular stability and reactivity. nih.gov

For diethyl 3,3'-(1,4-phenylene)bis(2-cyanoacrylate), the presence of electron-withdrawing cyano and acrylate (B77674) groups is expected to significantly influence the electron distribution across the molecule, particularly around the vinyl groups, making them susceptible to nucleophilic attack, which is the initiating step in anionic polymerization. DFT calculations can quantify this effect by mapping the molecular electrostatic potential (MEP), which illustrates the charge distribution and predicts sites for electrophilic and nucleophilic attack.

Below is an illustrative data table showing the type of information that would be obtained from a DFT analysis of diethyl 3,3'-(1,4-phenylene)bis(2-cyanoacrylate).

PropertyPredicted ValueSignificance
HOMO Energy-7.5 eVIndicates electron-donating capability.
LUMO Energy-2.1 eVIndicates electron-accepting capability.
HOMO-LUMO Gap5.4 eVRelates to chemical reactivity and stability.
Dipole Moment2.5 DMeasures the polarity of the molecule.
Mulliken Charge on β-carbon+0.15 eIndicates susceptibility to nucleophilic attack.

Note: The data in this table is hypothetical and serves as an example of the parameters that would be generated in a DFT study.

Molecular Dynamics Simulations of Polymerization Processes and Chain Conformations

Molecular Dynamics (MD) simulations are a powerful tool for studying the physical movements of atoms and molecules over time. For diethyl 3,3'-(1,4-phenylene)bis(2-cyanoacrylate), MD simulations can model the polymerization process and predict the conformations of the resulting polymer chains. These simulations solve Newton's equations of motion for a system of interacting atoms, providing a trajectory that describes the evolution of the system.

In the context of polymerization, MD simulations can provide insights into:

Chain Initiation and Propagation: By modeling the interaction between the monomer and an initiator, the initial steps of polymerization can be observed. The subsequent addition of monomer units to the growing polymer chain can also be simulated, providing information on the rate and mechanism of chain growth.

Chain Conformation: As the polymer chain grows, MD simulations can track its conformation in various environments (e.g., in solution or in the bulk). This includes parameters such as the radius of gyration and end-to-end distance, which describe the size and shape of the polymer coil. For a polymer derived from a rigid monomer like diethyl 3,3'-(1,4-phenylene)bis(2-cyanoacrylate), the simulations would likely show a more extended and rigid chain conformation compared to polymers from more flexible monomers.

Intermolecular Interactions: MD simulations can also model the interactions between different polymer chains, which is crucial for understanding the properties of the bulk material.

The following table provides an example of the kind of data that can be extracted from MD simulations of the polymerization of diethyl 3,3'-(1,4-phenylene)bis(2-cyanoacrylate).

ParameterSimulated ResultImplication
Radius of Gyration (Rg)35 Å for a 100-unit chainDescribes the overall size of the polymer coil.
End-to-End Distance70 Å for a 100-unit chainIndicates the linearity and stiffness of the polymer chain.
Monomer Diffusion Coefficient1.5 x 10⁻⁵ cm²/sAffects the rate of polymerization.
Polymer Chain FlexibilityPersistence length of 15 ÅQuantifies the stiffness of the polymer backbone.

Note: The data in this table is for illustrative purposes and represents the type of results obtainable from MD simulations.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to predict the properties of molecules from their chemical structure. QSPR models are developed by finding a mathematical relationship between a set of molecular descriptors and a specific property of interest. These descriptors are numerical values that encode different aspects of the molecular structure, such as steric, electronic, and topological features.

For polymers derived from diethyl 3,3'-(1,4-phenylene)bis(2-cyanoacrylate), QSPR models could be developed to predict a wide range of properties, including:

Mechanical Properties: Such as Young's modulus, tensile strength, and hardness.

Thermal Properties: Including the glass transition temperature (Tg) and thermal stability.

Adhesive Properties: Such as bond strength and curing time.

The development of a QSPR model involves several steps:

Data Collection: A dataset of molecules with known properties is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the dataset.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that relates the descriptors to the property of interest.

Model Validation: The predictive power of the model is assessed using various statistical metrics.

An example of a simplified QSPR equation for predicting the glass transition temperature (Tg) of a polycyanoacrylate could be:

Tg = a(Descriptor 1) + b(Descriptor 2) + c

Where 'a', 'b', and 'c' are constants determined from the regression analysis, and the descriptors could be related to molecular weight, polarity, and chain stiffness.

Computational Studies on Polymer Network Formation and Cross-linking Density

The bifunctional nature of diethyl 3,3'-(1,4-phenylene)bis(2-cyanoacrylate) allows it to act as a cross-linker, leading to the formation of a three-dimensional polymer network. Computational methods can be used to simulate this network formation process and to characterize the resulting network structure.

Coarse-grained molecular dynamics or Monte Carlo simulations are often employed for this purpose. In these simulations, groups of atoms are represented as single beads to reduce the computational cost, allowing for the simulation of larger systems over longer timescales. The simulation starts with a system of monomers, and as the simulation progresses, bonds are formed between them to mimic the polymerization and cross-linking reactions.

These simulations can provide valuable information about the polymer network, such as:

Gel Point: The point at which a continuous network is formed throughout the system.

Cross-linking Density: The number of cross-links per unit volume, which is a key parameter determining the mechanical properties of the network.

Network Heterogeneity: The spatial distribution of cross-links, which can affect the material's properties.

Mechanical Response: By applying a simulated deformation to the network, its mechanical properties, such as the elastic modulus, can be calculated.

The table below presents hypothetical data that could be obtained from a computational study of the polymer network formed from diethyl 3,3'-(1,4-phenylene)bis(2-cyanoacrylate).

Network PropertyPredicted ValueImportance
Gel Point Conversion65%Indicates the extent of reaction needed for network formation.
Cross-linking Density1.2 x 10²¹ links/cm³Directly influences the stiffness and strength of the material.
Average Strand Length15 monomer unitsAffects the elasticity and toughness of the network.
Elastic Modulus3.5 GPaA measure of the material's stiffness.

Note: This data is illustrative and represents the type of insights that can be gained from computational studies of polymer networks.

In Silico Design of Modified Bis-cyanoacrylate Architectures for Targeted Applications

In silico design, or computer-aided molecular design, involves the use of computational methods to design new molecules with desired properties. This approach can be used to rationally design new bis-cyanoacrylate monomers based on the structure of diethyl 3,3'-(1,4-phenylene)bis(2-cyanoacrylate) for specific applications.

The process of in silico design typically involves:

Defining the Target Properties: The desired properties for the new monomer are identified, such as higher thermal stability, improved adhesion to a specific substrate, or altered curing characteristics.

Generating Candidate Structures: New molecular architectures are created by systematically modifying the structure of the parent molecule. For diethyl 3,3'-(1,4-phenylene)bis(2-cyanoacrylate), this could involve changing the length or flexibility of the phenylene linker, or introducing different functional groups.

Predicting Properties: The properties of the candidate structures are predicted using computational methods such as DFT and QSPR.

Screening and Selection: The candidate structures are screened based on their predicted properties, and the most promising candidates are selected for experimental synthesis and testing.

For example, to improve the thermal stability of the resulting polymer, one might design a new monomer with a more rigid aromatic linker, such as a biphenyl (B1667301) or naphthalene (B1677914) group, in place of the phenylene group. DFT calculations could then be used to predict the effect of this modification on the monomer's reactivity and the thermal stability of the resulting polymer. This computational pre-screening can significantly reduce the time and cost associated with the experimental development of new materials.

Functionalization and Derivatization Strategies for Diethyl 3,3 1,4 Phenylene Bis 2 Cyanoacrylate and Its Polymers

Post-Polymerization Modification Techniques to Introduce Novel Functionalities

Post-polymerization modification is a versatile approach to introduce new functional groups onto a pre-existing polymer backbone, thereby altering its properties without changing the main chain structure. figshare.comnih.gov For polymers of diethyl 3,3'-(1,4-phenylene)bis(2-cyanoacrylate), the pendant cyano and ester groups, as well as the aromatic phenylene ring, offer potential sites for chemical transformation.

One prominent strategy involves the chemical modification of the aromatic rings. Gold-catalyzed hydroarylation, for instance, has been demonstrated to functionalize aromatic polymers like polystyrene and polysulfone by introducing methyl acrylate (B77674) groups under mild conditions. researchgate.netnih.gov This method could potentially be adapted to introduce various functionalities onto the phenylene units of the poly(diethyl 3,3'-(1,4-phenylene)bis(2-cyanoacrylate)) backbone.

Another approach could target the cyano groups. While the cyano group is generally stable, it can undergo hydrolysis to a carboxylic acid or amide under certain conditions, or be reduced to an amine. These transformations would introduce reactive handles for further derivatization, such as the attachment of bioactive molecules or other polymer chains.

Furthermore, "click chemistry" reactions, known for their high efficiency and selectivity, offer a powerful tool for post-polymerization modification. figshare.com For instance, if a comonomer containing an azide (B81097) or alkyne group were incorporated during polymerization, the resulting polymer could be readily functionalized with a wide array of molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).

Table 1: Potential Post-Polymerization Modification Reactions for Poly(diethyl 3,3'-(1,4-phenylene)bis(2-cyanoacrylate))

Reaction TypeTarget GroupReagents and ConditionsIntroduced Functionality
HydroarylationPhenylene RingGold catalyst, functionalized alkyneAcrylate, other vinyl groups
HydrolysisCyano GroupAcid or base catalysisCarboxylic acid, Amide
ReductionCyano GroupReducing agents (e.g., LiAlH4)Amine
"Click" Chemistry(Requires comonomer)Azide/alkyne partners, catalystDiverse functionalities

Copolymerization with Other Monomers to Tune Material Properties

Copolymerization of diethyl 3,3'-(1,4-phenylene)bis(2-cyanoacrylate) with other vinyl monomers is a direct method to systematically tune the properties of the resulting material. longdom.org By incorporating comonomers with specific functionalities, properties such as solubility, thermal stability, mechanical strength, and optical characteristics can be precisely controlled.

The radical polymerization of alkyl 2-cyanoacrylates has been shown to be compatible with a range of comonomers, including methacrylates and vinyl acetate (B1210297). researchgate.netnih.gov For example, the copolymerization of ethyl 2-cyanoacrylate with methyl methacrylate (B99206) (MMA) can enhance the thermal stability of the resulting polymer. nih.gov Similarly, copolymerizing with hydrophilic monomers like poly(ethylene glycol) methyl ether methacrylate (PEGMEMA) could impart amphiphilicity, making the material suitable for biomedical applications.

The choice of comonomer can also introduce reactive sites for subsequent modifications. For instance, copolymerization with monomers containing protected functional groups (e.g., hydroxyl, amine, or carboxylic acid) would yield a copolymer that can be deprotected and further functionalized post-polymerization.

Table 2: Representative Comonomers for Tuning Properties of Cyanoacrylate-Based Polymers

ComonomerProperty to be TunedPotential Application
Methyl Methacrylate (MMA)Thermal Stability, Mechanical PropertiesStructural components
Poly(ethylene glycol) methyl ether methacrylate (PEGMEMA)Hydrophilicity, BiocompatibilityDrug delivery, biomaterials
Hydroxyethyl Methacrylate (HEMA)Hydrophilicity, Reactive sitesBiomaterials, functional coatings
StyreneRefractive Index, Mechanical PropertiesOptical materials
N-vinylpyrrolidone (NVP)Adhesion, BiocompatibilityAdhesives, biomedical devices

Synthesis of Oligomeric Adducts for Specialized Applications

The synthesis of well-defined oligomeric adducts of diethyl 3,3'-(1,4-phenylene)bis(2-cyanoacrylate) can lead to materials with unique properties tailored for specialized applications where high molecular weight polymers are not suitable. These oligomers can serve as building blocks for larger, more complex architectures or be used directly in applications such as high-performance adhesives, coatings, and dental resins. nih.govresearchgate.net

Controlled polymerization techniques, such as anionic polymerization, can be employed to synthesize oligomers with controlled molecular weights and narrow dispersities. utwente.nlmpg.de The living nature of anionic polymerization allows for the synthesis of block copolymers by the sequential addition of different monomers. For example, an oligomer of diethyl 3,3'-(1,4-phenylene)bis(2-cyanoacrylate) could be synthesized and then chain-extended with a different monomer to create a block copolymer with distinct segments.

Furthermore, bifunctional oligomers with reactive end groups can be prepared. mdpi.com For instance, by using a functional initiator or terminating agent in the polymerization process, oligomers with terminal hydroxyl, carboxyl, or amine groups can be obtained. These telechelic oligomers can then be used in subsequent reactions to create cross-linked networks or be incorporated into other polymer systems.

Surface Modification of Poly(diethyl 3,3'-(1,4-phenylene)bis(2-cyanoacrylate)) Films

Surface modification of polymer films is crucial for enhancing properties such as adhesion, wettability, biocompatibility, and printability without altering the bulk characteristics of the material. svc.org For films of poly(diethyl 3,3'-(1,4-phenylene)bis(2-cyanoacrylate)), several techniques can be envisioned.

Plasma treatment is a common method to introduce polar functional groups onto a polymer surface. nih.gov Treatment with oxygen or ammonia (B1221849) plasma can generate hydroxyl, carboxyl, or amine functionalities, which can improve wettability and provide sites for the covalent attachment of other molecules.

Surface-initiated polymerization is another powerful technique where polymer chains are grown directly from the surface of the film. cmu.edu This can be achieved by first immobilizing an initiator on the polymer surface, followed by polymerization of a second monomer. This method allows for the creation of dense polymer brushes that can dramatically alter the surface properties.

Layer-by-layer (LbL) assembly offers a simple and versatile approach to create multilayered thin films with controlled thickness and composition. This technique involves the sequential adsorption of positively and negatively charged polymers or nanoparticles onto the substrate.

Table 3: Surface Modification Techniques and Their Effects on Polymer Films

TechniquePrincipleEffect on Surface Properties
Plasma TreatmentExposure to ionized gasIntroduction of polar groups, increased wettability
Surface-Initiated PolymerizationGrowing polymer chains from the surfaceCreation of dense polymer brushes, tailored functionality
Layer-by-Layer (LbL) AssemblySequential adsorption of charged speciesFormation of multilayered films, controlled thickness
Wet Chemical MethodsChemical reactions on the surfaceCovalent attachment of specific molecules

Exploration of Advanced Material Applications and Performance Evaluation of Poly Diethyl 3,3 1,4 Phenylene Bis 2 Cyanoacrylate

Optoelectronic Properties and Photophysical Characterization in Polymer Films

The integration of a phenylene vinylene-like structure within the polymer backbone, along with the presence of electron-withdrawing cyano groups, suggests that poly(diethyl 3,3'-(1,4-phenylene)bis(2-cyanoacrylate)) would possess interesting optoelectronic and photophysical properties.

Polymers containing phenylene vinylene units are known for their fluorescence, making them candidates for applications in light-emitting diodes (LEDs). wikipedia.org The photophysical properties of such polymers are highly dependent on their molecular structure and morphology. taylorfrancis.com The presence of cyano groups can enhance charge-transfer emission in polymers. nih.gov These strong electron-withdrawing groups can lead to the formation of intramolecular charge-transfer (ICT) states, resulting in broader and more intense fluorescence bands compared to polymers without cyano functionalities. nih.gov

The absorption spectra of phenylene-based copolymers typically show maxima corresponding to π-π* electronic transitions. dtic.mil For instance, poly(p-phenylene vinylene) (PPV) derivatives exhibit absorption edges that can tail into the infrared region, with photoluminescence spectra that are often red-shifted in films compared to solutions. dtic.mil The quantum efficiency of luminescence in PPV derivatives can be significantly influenced by the stiffness of the polymer backbone. nyu.edu Given the rigid phenylene core of poly(diethyl 3,3'-(1,4-phenylene)bis(2-cyanoacrylate)), a notable quantum yield could be anticipated.

Luminescent or fluorescent dyes could potentially be incorporated into the cyanoacrylate matrix. google.com However, care must be taken as some dyes, particularly those with free nitrogen, can affect the storage stability of the cyanoacrylate monomer. google.com

Table 1: Comparative Photophysical Properties of Related Polymer Systems

Polymer SystemAbsorption Maxima (eV)Emission Maxima (eV)Quantum EfficiencyReference
Poly[2-dicholestanoxy-p-phenylene-vinylene] (BCHA-PPV)~2.2-0.66 ± 0.05 nyu.edu
Poly[2-butoxy, 5-(2'-ethyl-hexyloxy-p-phenylene-vinylene] (BEH-PPV)~2.2-0.22 ± 0.05 nyu.edu
Poly[2-methoxy, 5-(2'-ethyl-hexyloxy-p-phenylene-vinylene] (MEH-PPV)~2.2-0.20 ± 0.05 nyu.edu
Poly pyridyl vinylene-phenylene vinylene (PPyVPV) films~3.0Red-shifted from solutionMorphology dependent dtic.mil
Poly thienylene p-phenylene (PTpP) films2.72.1 and 2.3- dtic.mil

Charge Transport Mechanism Investigations

The charge transport in semiconducting polymers is a complex phenomenon influenced by factors such as π-electron delocalization, interchain interactions, and the degree of disorder. semanticscholar.org In disordered systems, charge transport is often described by models based on carrier hopping, trapping/detrapping, and tunneling. semanticscholar.org The presence of strong permanent electrical dipoles, such as those introduced by cyanoethyl groups, can significantly influence the polarization and charge transport properties of a polymer. chemicke-listy.cz

In polymers containing cyano groups, strong charge-dipole interactions can lead to dispersive charge transport. researchgate.net For π-conjugated polymers, charge mobilities can be limited by interchain transport, and achieving high mobilities often requires a high degree of structural order. acs.org The rigid nature of the poly(diethyl 3,3'-(1,4-phenylene)bis(2-cyanoacrylate)) backbone could facilitate ordered packing, potentially enhancing charge transport. However, the crosslinked nature of the polymer would also introduce a degree of disorder.

The characterization of a polymer as p-type (hole transporting) or n-type (electron transporting) often depends on the ease of charge injection from the electrodes. acs.org Polymers with high electron affinity, which could be induced by the electron-withdrawing cyano groups, may exhibit n-type transport characteristics. acs.org

Potential in Sensor Technology and Responsive Materials

The structural motifs within poly(diethyl 3,3'-(1,4-phenylene)bis(2-cyanoacrylate)) suggest its potential for use in sensor technology. Poly(p-phenylene vinylene) and its derivatives have been explored as active elements in biosensors, for instance, in the detection of reactive oxygen species (ROS). bohrium.comresearchgate.net The fluorescence of these polymers can be quenched or enhanced in the presence of specific analytes, forming the basis of the sensing mechanism.

Furthermore, polymers containing phenylene vinylene derivatives have been utilized in chemiresistive sensors for electronic noses, demonstrating responses to organic vapors. researchgate.net The rigid, conjugated structure of the target polymer could provide a stable framework for a sensor, while the cyanoacrylate groups could offer sites for specific interactions with analytes.

Utilization in Adhesion Science Beyond Conventional Applications

Cyanoacrylate adhesives are well-known for their rapid curing and strong bonding to a variety of substrates. pcbiochemres.comraajournal.comresearchgate.netnih.gov The polymerization is typically an anionic process initiated by weak bases like moisture. pcbiochemres.com A significant limitation of conventional cyanoacrylate adhesives is their poor resistance to high temperatures. researchgate.netresearchgate.netraajournal.com

The use of bis-cyanoacrylate monomers, such as diethyl 3,3'-(1,4-phenylene)bis(2-cyanoacrylate), is a strategy to improve the thermal durability of cyanoacrylate adhesives. researchgate.net The bifunctional nature of the monomer leads to a crosslinked polymer network upon curing. This crosslinking can increase the glass transition temperature of the polymer, thereby enhancing its heat resistance. threebond.co.jp Heating a cured cyanoacrylate polymer can also induce thermal radical polymerization among any remaining unsaturated groups, further increasing the crosslink density and improving thermal stability. threebond.co.jp Formulations based on bis-cyanoacrylates have been reported to show improved heat resistance at temperatures between 120 °C and 200 °C. researchgate.net

Table 2: Heat Resistance of Cyanoacrylate Adhesives with Unsaturated Groups

Cyanoacrylate TypeShear Adhesive Strength (N/cm²) at Room TemperatureShear Adhesive Strength (N/cm²) After Heating at 150°C for 24 hoursReference
CH₂=CHCH₂−1240500 threebond.co.jp
CH≡CCH₂−1670400 threebond.co.jp
CF₃CH₂−114090 threebond.co.jp

Integration into Composite Materials and Nanocomposites

The properties of poly(diethyl 3,3'-(1,4-phenylene)bis(2-cyanoacrylate)) make it a candidate for use as a matrix material in composites and nanocomposites. The rigid polymer backbone would contribute to the mechanical strength and thermal stability of the composite.

Liquid crystal composites have been formed using diacrylate resins with a phenylene bis(acrylate) structure combined with methyl methacrylate (B99206). researchgate.net These composites can form thin polymer layers with amorphous properties. researchgate.net Similarly, the target polymer could be blended with other polymers or inorganic fillers to create materials with tailored properties. For instance, the incorporation of nanoparticles could enhance the mechanical, thermal, or electrical properties of the polymer matrix. The high reactivity of the cyanoacrylate groups could also be utilized to promote strong interfacial adhesion with fillers that have surface hydroxyl or other nucleophilic groups.

Dielectric Properties and Potential for Electronic Devices

Polymers are widely used as dielectric materials in electrical and electronic applications due to their insulating properties. appstate.edu The dielectric properties of a polymer are determined by its molecular structure, particularly the presence of polar groups. appstate.edu The cyano group is a strong dipole, and polymers containing cyano groups often exhibit high dielectric constants. chemicke-listy.czmdpi.com

For instance, poly[2-cyanoethyl(vinyl)ether] demonstrates a high degree of polarization in an applied electric field due to the mobility of the cyanoethyl side groups. chemicke-listy.cz The dielectric constant of polar plastics is frequency-dependent, generally being higher at lower frequencies where the dipoles have sufficient time to align with the electric field. appstate.edu Non-polar plastics, in contrast, have low dielectric constants that are largely independent of frequency. appstate.edu

Given the presence of two cyano groups per monomer unit, poly(diethyl 3,3'-(1,4-phenylene)bis(2-cyanoacrylate)) is expected to be a polar polymer with a relatively high dielectric constant. This could make it suitable for applications in capacitors or as a gate dielectric in organic field-effect transistors, provided its dielectric loss and breakdown strength are within acceptable limits.

Table 3: Dielectric Constants of Various Polymers at 1 kHz

PolymerDielectric ConstantReference
Polyvinylidene fluoride (B91410) (PVDF)High polarity researchgate.net
Polymethyl methacrylate (PMMA)High polarity researchgate.net
Polyvinyl alcoholHigh, but with high loss researchgate.net
Fluoropolymers< 3 (non-polar) appstate.edu

Future Research Directions and Unexplored Avenues

Development of Sustainable Synthesis Routes for Bis-cyanoacrylate Monomers

The conventional synthesis for cyanoacrylate monomers is the Knoevenagel condensation of an alkyl cyanoacetate (B8463686) with formaldehyde, which produces a low molecular weight polymer that is then thermally depolymerized ("cracked") to yield the monomer. nih.govgoogle.com This process often involves organic solvents and high temperatures, presenting opportunities for greener alternatives.

Future research should focus on developing more sustainable and efficient synthesis routes specifically for bis-cyanoacrylate monomers like diethyl 3,3'-(1,4-phenylene)bis(2-cyanoacrylate). Unexplored avenues include:

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly reduce reaction times (by a factor of 3-5 fold) for the synthesis of monofunctional n-butyl cyanoacrylate without compromising yield or quality. nih.govresearchgate.net Applying this technology to the synthesis of the bis-cyanoacrylate could lead to substantial energy savings and increased throughput.

Solvent-Free and Catalyst Optimization: Investigating solvent-free reaction conditions, potentially using reusable inorganic supports or catalysts, could minimize the environmental impact of the synthesis. nih.gov Research into catalysts that are more easily removed or recycled post-reaction would also be beneficial, streamlining the purification process. google.com

Flow Chemistry Processes: Continuous flow reactors could offer better control over the exothermic Knoevenagel condensation and the subsequent depolymerization, improving safety, consistency, and yield while minimizing waste.

Investigations into Biodegradability and Environmental Impact of Polymeric Derivatives

Key research questions to be addressed include:

Degradation Mechanisms and Products: While linear polycyanoacrylates degrade via hydrolysis, the cross-linked network may be more resistant. Studies are needed to determine if degradation occurs and through what mechanisms (e.g., hydrolysis, enzymatic action). Identifying the degradation byproducts is crucial to assess their potential toxicity.

Influence of Cross-link Density: The degree of cross-linking can be controlled by copolymerizing the bis-cyanoacrylate with a monofunctional cyanoacrylate. rsc.org Investigating how the cross-link density affects the rate and extent of biodegradation is a significant unexplored avenue. It has been shown that cross-linking strategies can be used to modulate the degradability of cyanoacrylate networks for medical applications. rsc.org

Ecotoxicity Assessment: The environmental fate of both the polymer and its degradation products should be evaluated. Studies on the impact on soil microorganisms and aquatic life are necessary to provide a comprehensive environmental risk profile. Research on other cross-linked polymers has shown that while they are more resistant, microbial colonization and biodegradation can occur over time. nih.govresearchgate.net

Advanced Processing Techniques for Poly(diethyl 3,3'-(1,4-phenylene)bis(2-cyanoacrylate))

The processing of thermosetting resins derived from bis-cyanoacrylates requires different approaches than those used for the thermoplastic, linear polymers of monofunctional cyanoacrylates. The ability to polymerize in situ opens up possibilities for advanced manufacturing techniques.

Future research should explore:

Photopolymerization and 3D Printing: Developing formulations of diethyl 3,3'-(1,4-phenylene)bis(2-cyanoacrylate) that can be cured using light (photopolymerization) would enable its use in high-resolution 3D printing technologies like stereolithography (SLA). This could be used to fabricate complex, three-dimensional structures with high mechanical strength. Cross-linking strategies are already being explored to improve the mechanical properties of SLA-printed parts. rsc.org

Reactive Electrospinning: Standard electrospinning is used to create nanofibrous scaffolds from monofunctional cyanoacrylates. researchgate.net A novel approach would be to develop a reactive electrospinning process where the polymerization and cross-linking of the bis-cyanoacrylate monomer occur during fiber formation, creating robust, cross-linked nanofiber mats for applications in filtration, tissue engineering, or composite reinforcement.

Nanoimprinting and Micromolding: The low viscosity of the monomer before polymerization makes it an ideal candidate for nanoimprint lithography and micromolding. This would allow for the creation of precisely patterned surfaces and micro-devices with the enhanced thermal and mechanical stability afforded by the cross-linked polymer network.

Synergy with Other Advanced Materials for Hybrid System Development

The creation of hybrid materials and composites offers a pathway to tailor the properties of the poly(diethyl 3,3'-(1,4-phenylene)bis(2-cyanoacrylate)) network for specific applications. The bis-functionality of the monomer makes it an excellent cross-linking agent for creating robust co-networks.

Promising areas for future investigation are:

Co-polymer Networks: Copolymerizing diethyl 3,3'-(1,4-phenylene)bis(2-cyanoacrylate) with various monofunctional cyanoacrylates or other monomers (e.g., acrylates) can create polymer networks with tunable properties. nih.govgoogle.com For instance, incorporating flexible linkers like polyethylene (B3416737) glycol (PEG) through a PEG-biscyanoacrylate co-monomer has been shown to improve the plasticity and bioadhesive properties of the resulting polymer. rsc.orgnih.gov

Nanocomposites: The incorporation of nanoscale fillers such as carbon nanotubes, graphene, or nanoclays into the polymerizing bis-cyanoacrylate matrix could lead to composites with exceptional mechanical strength, thermal stability, and electrical conductivity.

Bioactive Composites: For biomedical applications, creating composites with bioactive materials like hydroxyapatite (B223615) or bioglass could promote bone integration for orthopedic adhesives or scaffolds. Combining the polymer with hydrogels could also lead to novel functional materials with unique responsive properties. nih.govresearchgate.net

Expanding the Scope of Mechanistic Polymerization Studies under Novel Conditions

Cyanoacrylate polymerization is notoriously fast and exothermic, typically proceeding via an anionic mechanism initiated by even weak bases like moisture. pcbiochemres.compcbiochemres.com This reactivity makes controlling the polymerization of monofunctional monomers challenging; for a difunctional monomer leading to a cross-linked network, the challenge is even greater.

Unexplored research avenues in this area include:

Kinetic Studies of Network Formation: A fundamental investigation into the polymerization kinetics is required. Techniques like Raman spectroscopy, which has been used to study the polymerization of monofunctional cyanoacrylates, could be adapted to monitor the reaction in real-time. mdpi.com This would provide critical data on gelation time, conversion rates, and the influence of initiators and inhibitors.

Controlled Polymerization Techniques: Recent advances in controlled anionic polymerization of cyanoacrylates using superbases or other specialized initiators have shown promise for producing well-defined linear polymers. utwente.nl Adapting these methods to the bis-cyanoacrylate system could provide unprecedented control over the network architecture, influencing the final material properties.

Alternative Polymerization Mechanisms: While anionic polymerization is dominant, radical polymerization of cyanoacrylates is also possible under certain conditions. nih.gov Exploring radical-initiated polymerization of diethyl 3,3'-(1,4-phenylene)bis(2-cyanoacrylate), perhaps initiated by light or heat, could offer alternative curing strategies with different reaction profiles and material properties.

New Paradigms in the Design of Poly(diethyl 3,3'-(1,4-phenylene)bis(2-cyanoacrylate))-Based Functional Materials

The rigid, cross-linked network formed by poly(diethyl 3,3'-(1,4-phenylene)bis(2-cyanoacrylate)) provides a platform for designing materials that go beyond the capabilities of traditional linear polycyanoacrylates. The inherent properties of the phenylene ring (rigidity, thermal stability) combined with the cross-linked structure suggest several new design paradigms.

Future research could focus on designing:

High-Performance Structural Adhesives: While standard cyanoacrylates are known as "superglues," their performance is limited by low thermal resistance and brittleness. pcbiochemres.comkrylex.com The cross-linked, aromatic-containing polymer network could offer significantly improved heat resistance and cohesive strength, making it suitable for more demanding structural applications in the automotive, aerospace, or electronics industries. zdschemical.comthreebond.co.jp

Materials for Optical and Electronic Applications: The rigid polymer network and the presence of the phenyl group suggest potential for applications in optics and microelectronics. The material could be investigated for use as a thermally stable encapsulant for electronic components, a dielectric layer, or as a matrix for optical waveguides.

Advanced Biomedical Adhesives and Scaffolds: By tuning the network properties through copolymerization, it may be possible to create a new generation of medical adhesives with superior strength, flexibility, and controlled biodegradability compared to current options. rsc.org The cross-linked structure could provide the mechanical integrity needed for load-bearing applications, such as bone adhesives. researchgate.net

Data Tables

Table 1: Summary of Proposed Future Research Directions

Section Research Direction Rationale Potential Impact
8.1 Microwave-assisted and flow-chemistry synthesis Reduce energy consumption, improve safety and yield. More cost-effective and environmentally friendly production of bis-cyanoacrylate monomers.
8.2 Biodegradation studies of the cross-linked polymer Cross-linking significantly alters degradation; environmental fate is unknown. Enables responsible development and application by understanding the material's life cycle.
8.3 3D printing via photopolymerization Allows for the fabrication of complex, high-strength, thermoset components. Expands applications from simple adhesives to custom-designed functional parts.
8.4 Development of nanocomposites (e.g., with graphene) Enhance mechanical, thermal, and electrical properties of the polymer network. Creation of multifunctional materials for advanced engineering applications.
8.5 Kinetic studies of anionic network formation Understand and control the rapid, exothermic cross-linking reaction. Enables precise control over material properties and processing parameters.

| 8.6 | Design of high-temperature structural adhesives | The rigid, cross-linked aromatic network suggests superior thermal stability. | A new class of instant adhesives for demanding applications where heat resistance is critical. |

Table 2: Chemical Compounds Mentioned

Compound Name Role/Context
Diethyl 3,3'-(1,4-phenylene)bis(2-cyanoacrylate) Primary subject of the article; a bis-functional monomer.
Poly(diethyl 3,3'-(1,4-phenylene)bis(2-cyanoacrylate)) The cross-linked polymer formed from the primary monomer.
n-Butyl cyanoacrylate A common monofunctional cyanoacrylate used as a reference.
2-Octyl cyanoacrylate A monofunctional cyanoacrylate used in medical bioadhesives.
Poly(ethylene glycol) (PEG) A flexible polymer used to create PEG-biscyanoacrylate cross-linkers.
Formaldehyde A reactant in the Knoevenagel condensation for cyanoacrylate synthesis.
Alkyl cyanoacetate A reactant in the Knoevenagel condensation for cyanoacrylate synthesis.
Graphene A potential nanofiller for creating advanced composites.
Carbon nanotubes A potential nanofiller for creating advanced composites.

Q & A

Q. What synthetic methods are commonly employed for diethyl 3,3'-(1,4-phenylene)bis(2-cyanoacrylate)?

The compound is synthesized via Knoevenagel condensation under ultrasonic irradiation , which accelerates reaction rates and improves yields. For instance, entry 15 in Table 2 of Zhao et al. (2013) details its preparation using aryl aldehydes and active methylene compounds, with optimized solvent systems (e.g., ethanol/water) and catalyst-free conditions . This method avoids traditional acidic/basic catalysts, reducing purification complexity.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 13C-NMR spectroscopy (75 MHz, CDCl3) confirms the presence of cyanoacrylate groups and the 1,4-phenylene backbone, with peaks at δ 165–170 ppm for carbonyl carbons and δ 115–120 ppm for nitrile groups .
  • IR spectroscopy identifies nitrile stretches (~2220 cm⁻¹) and ester carbonyl vibrations (~1720 cm⁻¹) .
  • Mass spectrometry (ESI-MS) is used for molecular weight validation, with fragmentation patterns aligning with the bis-cyanoacrylate structure .

Q. What safety precautions are essential when handling this compound?

According to GHS classification (CAS 47375-13-3):

  • Hazard codes : H302 (harmful if swallowed), H315 (skin irritation), H320 (eye irritation), H335 (respiratory irritation).
  • Preventive measures : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation of dust/particulates. Post-handling, wash thoroughly and store in dry, ventilated areas .

Advanced Research Questions

Q. How can Response Surface Methodology (RSM) optimize the synthesis of bis(cyanoacrylate) derivatives?

While direct RSM studies on this compound are limited, methodologies from related systems (e.g., multi-component reactions in ) suggest:

  • Central Composite Design (CCD) can optimize variables (solvent ratio, temperature, reagent stoichiometry).
  • Key parameters include ethanol/water (85:15) solvent systems at 89°C, with reaction time and ultrasonic power as factors. ANOVA analysis identifies significant variables, enabling yield maximization .

Q. What role does this compound play in polymer crosslinking or material science?

Bis-cyanoacrylates are crosslinkers in thermosetting polymers due to their dual reactive sites. For example, analogous 1,4-phenylene-bis-triketones form crosslinked networks via hemiketal formation under solvent-free conditions (). The cyanoacrylate groups enable Michael addition or radical polymerization , enhancing thermal stability in resins .

Q. Can this compound act as a ligand for catalytic metal complexes?

Yes. Bis-cyanoacrylate derivatives coordinate with metals like aluminum. For instance, condensation with substituted anilines forms Schiff base ligands ( ). These ligands, when complexed with AlMe3, catalyze ε-caprolactone ring-opening polymerization, achieving >80% conversion under mild conditions. Characterization via 1H/13C NMR and X-ray crystallography confirms their octahedral geometry .

Methodological Considerations

Q. How to resolve contradictions in reported reaction yields for bis-cyanoacrylates?

  • Reaction medium : Ultrasonic irradiation () vs. thermal methods () impacts kinetics.
  • Catalyst use : Catalyst-free systems () may trade yield for purity, while metal catalysts (e.g., Pd/C in ) introduce variability.
  • Validation : Replicate conditions with controlled parameters (solvent purity, inert atmosphere) to isolate variables .

Q. What computational approaches predict the reactivity of bis-cyanoacrylates?

  • DFT calculations model electron-withdrawing effects of cyano groups, predicting electrophilic reactivity at α,β-unsaturated esters.
  • Molecular docking simulates ligand-metal interactions (e.g., Al³⁺ in ), guiding catalyst design .

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Reactant of Route 1
Reactant of Route 1
diethyl 3,3'-(1,4-phenylene)bis(2-cyanoacrylate)
Reactant of Route 2
Reactant of Route 2
diethyl 3,3'-(1,4-phenylene)bis(2-cyanoacrylate)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.